molecular formula C13H12N4O3S B286634 methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B286634
M. Wt: 304.33 g/mol
InChI Key: XYBLSEHQPOSKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of microorganisms. Additionally, it has been shown to have low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its high purity and good yield when synthesized using the appropriate method. Additionally, its low toxicity towards normal cells makes it a promising candidate for further research. However, one of the limitations is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One potential direction is to further investigate its anticancer activity and explore its potential use in cancer therapy. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Additionally, its potential use as a ligand for the preparation of metal complexes with potential applications in catalysis and material science can be further explored. Finally, its potential use as an antimicrobial agent can also be further investigated.

Synthesis Methods

Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been synthesized using different methods. One of the most commonly used methods is the reaction between 6-methoxy-1,3-benzothiazol-2-amine and ethyl 2-bromoacetate, followed by reaction with hydrazine hydrate and methyl chloroformate. This method yields a high purity product with a good yield.

Scientific Research Applications

Methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.

properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

methyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H12N4O3S/c1-19-7-3-4-9-10(5-7)21-13(16-9)17-11(14)8(6-15-17)12(18)20-2/h3-6H,14H2,1-2H3

InChI Key

XYBLSEHQPOSKBX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C(=O)OC)N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(=C(C=N3)C(=O)OC)N

Origin of Product

United States

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